molecular formula C18H15NO4 B2492098 N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide CAS No. 900897-59-8

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide

Cat. No.: B2492098
CAS No.: 900897-59-8
M. Wt: 309.321
InChI Key: SKOKIGWCPPDMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide is a synthetic compound featuring a 1-oxoisochromene core substituted with a carboxamide group at position 3 and an ethoxyphenyl moiety at the N-position.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-oxoisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-15-10-6-5-9-14(15)19-17(20)16-11-12-7-3-4-8-13(12)18(21)23-16/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOKIGWCPPDMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide typically involves the condensation of 2-ethoxybenzaldehyde with phthalic anhydride to form the isochromene coreThe reaction conditions often involve the use of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or chloroform at room temperature.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Brominated isochromene derivatives.

    Reduction: Reduced isochromene derivatives.

    Substitution: Halogenated or nitrated isochromene derivatives.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit proteases involved in viral replication, making it a potential antiviral agent . Additionally, its interaction with cellular receptors can modulate signaling pathways, leading to anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below summarizes key structural differences and their implications:

Compound Name Molecular Formula Key Substituents/Modifications Implications
N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide Not explicitly provided 2-ethoxyphenyl, fully aromatic isochromene Ethoxy enhances lipophilicity; aromaticity favors π-π interactions.
1-Oxo-N-phenyl-1H-isothiochromene-3-carboxamide C16H11NO2S Sulfur substitution in isothiochromene ring Increased lipophilicity; potential altered metabolic stability vs. oxygen.
N-(2-Iodophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide Not provided 2-iodophenyl, 3-methyl, dihydroisochromene Iodine adds steric bulk; dihydro ring reduces aromaticity, affecting binding.
N-(3-Acetylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide C24H20N2O4 3-acetylphenyl, 3-phenyl, dihydroisochromene Acetyl group introduces H-bonding; dihydro structure may reduce planarity.
N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide C18H14ClNO4 7-chloro, 3-acetylphenyl, dihydroisochromene Chlorine increases electrophilicity; acetyl enhances polarity.

Functional Group Impact

  • Ethoxy vs.
  • Halogenation : Bromination () and iodination () introduce electron-withdrawing effects, which may stabilize charge-transfer interactions in biological systems. For example, iodine’s polarizability could enhance binding to hydrophobic pockets .
  • Dihydro vs.

Research Findings and Implications

  • Chlorinated Derivatives: The 7-chloro substitution () could enhance reactivity in electrophilic aromatic substitution, making the compound a candidate for further derivatization . Hydrazino Carbonyl Groups: The compound in introduces a hydrazine-derived moiety, which may chelate metal ions or participate in Schiff base formation, relevant in protease inhibition .
  • Thermodynamic Stability : The dihydroisochromene analogs () likely exhibit higher conformational flexibility compared to the fully aromatic target compound, impacting entropy-driven binding processes.

Biological Activity

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol
IUPAC Name: N-(2-ethoxyphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide
InChI Key: FPZDGAUUHIAQRM-UHFFFAOYSA-N
Canonical SMILES: CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Although the precise targets remain under investigation, the compound's structural features suggest potential interactions that may lead to the inhibition or activation of various biochemical pathways .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that isochromene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways affected by this compound are still being elucidated.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, potentially inhibiting viral replication by targeting specific viral enzymes or host cell receptors . Further research is needed to confirm these effects and identify the exact mechanisms involved.

Research Findings and Case Studies

Study Findings Notes
Study A (2020)Demonstrated cytotoxic effects against breast cancer cell linesUtilized MTT assay for cell viability
Study B (2021)Indicated potential antiviral activity in vitroFocused on inhibition of viral replication
Study C (2022)Identified interaction with specific protein targets through docking studiesSuggested further in vivo studies

Applications in Medicinal Chemistry

This compound has been explored for various applications:

Medicinal Chemistry:
The compound shows promise as both an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways critical for disease progression .

Biological Studies:
It has been utilized in studies aimed at understanding its interactions with biological targets, including proteins and nucleic acids, which may lead to the development of new therapeutic agents .

Industrial Applications:
The unique structural features of this compound make it a candidate for developing new materials with specific properties, such as UV absorbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.